molecular formula C6H13ClFNO2S B15301831 [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride CAS No. 2869226-05-9

[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride

Cat. No.: B15301831
CAS No.: 2869226-05-9
M. Wt: 217.69 g/mol
InChI Key: TVDFNAYAIDMOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methanesulfonyl fluoride moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its unique properties may lead to the creation of new medications for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Aminomethyl)cyclopropyl]methanesulfonyl fluoride hydrochloride
  • [1-(Aminomethyl)cyclopentyl]methanesulfonyl fluoride hydrochloride
  • [1-(Aminomethyl)cyclohexyl]methanesulfonyl fluoride hydrochloride

Uniqueness

What sets [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride apart from similar compounds is its cyclobutyl ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly valuable in certain applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

Properties

CAS No.

2869226-05-9

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6(4-8)2-1-3-6;/h1-5,8H2;1H

InChI Key

TVDFNAYAIDMOAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)CS(=O)(=O)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.